molecular formula C7H7BN2O2 B1486718 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid CAS No. 944059-24-9

1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid

Cat. No.: B1486718
CAS No.: 944059-24-9
M. Wt: 161.96 g/mol
InChI Key: KCHKRCSVKZQYCA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is a chemical compound with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(C1=CN=C2NC=CC2=C1)O . The InChI key for this compound is KCHKRCSVKZQYCA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 161.95 . Its empirical formula is C7H7BN2O2 .

Scientific Research Applications

Alzheimer's Disease Imaging

18F-MK-6240, a derivative with a structural component of 1H-Pyrrolo[2,3-B]pyridin-5-yl, is a PET tracer used for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. The tracer exhibits rapid brain uptake, followed by fast washout in healthy subjects, and slower clearance in regions typically associated with NFT deposition in Alzheimer's patients. This compound shows promise in differentiating between healthy and diseased states, indicating its potential in diagnosing and understanding the progression of Alzheimer's disease (Lohith et al., 2018).

Cancer Therapy

BMS-690514 is an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, involving a derivative of 1H-Pyrrolo[2,3-B]pyridin-5-yl. It's being explored as a treatment for non-small-cell lung cancer and metastatic breast cancer. This compound undergoes extensive metabolism, indicating its potential effectiveness and the importance of understanding its pharmacokinetics and interactions in the human body (Christopher et al., 2010).

Prostate Cancer Imaging

18F-DCFPyL, another compound related to 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid, is a prostate-specific membrane antigen–targeting radiotracer. It has demonstrated effectiveness in localizing biochemical recurrence of prostate cancer, altering disease stage perception, and influencing patient management, thus representing a significant advancement in prostate cancer diagnostics and treatment planning (Rousseau et al., 2019).

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is primarily through the binding to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, thereby affecting various cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the PI3K-Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression patterns and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, depending on the context of the interaction. For example, the binding of this compound to FGFRs results in the inhibition of the receptor’s kinase activity, thereby blocking downstream signaling events . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The degradation products of this compound may also have biological activity, which should be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The primary metabolic pathways for this compound involve oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, which can influence its localization and activity within the cell. The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular locations is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins. The subcellular localization of this compound can significantly influence its biological activity and overall efficacy in biochemical studies.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHKRCSVKZQYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670262
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944059-24-9
Record name B-1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944059-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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